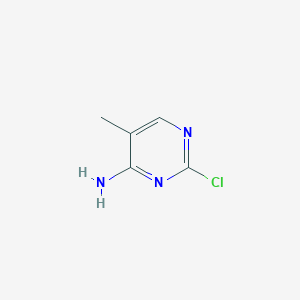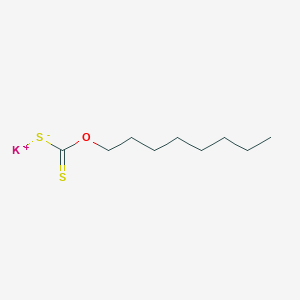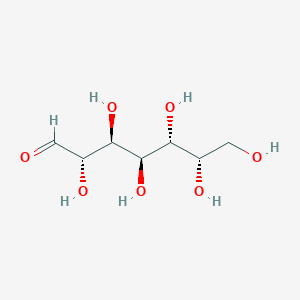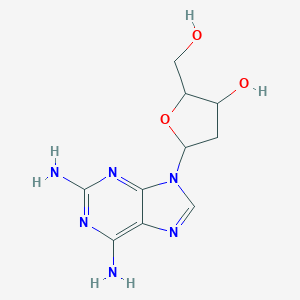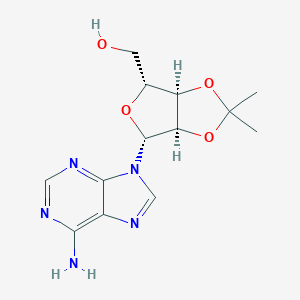
2',3'-O-异丙基化腺苷
描述
Synthesis Analysis
The synthesis of 2',3'-O-Isopropylideneadenosine involves the reaction of adenosine with isopropylidene derivates under specific conditions. For instance, Qiao Chun-hua synthesized N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine using acetone for the 2',3'-dihydroxy group protection on the sugar ring (Qiao Chun-hua, 2009).
Molecular Structure Analysis
The crystal and molecular structures of variants of 2',3'-O-Isopropylideneadenosine, such as 8-bromo-2',3'-O-isopropylideneadenosine , have been determined, revealing no stacking interaction between adjacent bases and two modes of base-pairing hydrogen bonds in one of its forms (S. Fujii et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-O-Isopropylideneadenosine include the preparation of 8,5'-O-cycloadenosine derivatives and the synthesis of N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine . These reactions showcase the compound's versatility in forming various derivatives for further research and applications (K. Anzai & J. Uzawa, 1984).
Physical Properties Analysis
Studies on 2',3'-O-Isopropylideneadenosine and its derivatives often focus on their conformational and structural properties. For example, the crystal structure analysis of 2',3'-O-Isopropylidene Inosine reveals significant conformational variations, highlighting the compound's complex physical nature (S. Mande et al., 1992).
Chemical Properties Analysis
The compound's chemical properties are evident in its reactivity and the formation of derivatives. The photooxidation study of 2',3'-O-isopropylideneadenosine derivatives provides insights into the compound's oxidative behavior and the influence of substituents on its reactivity (Sako et al., 1993).
科学研究应用
自由基环化:Sugawara、Otter 和 Ueda(1988)展示了 2',3'-O-异丙基化尿苷和 -腺苷 5'-醛的新型立体定向自由基环化反应,生成 6,5'-环二氢尿苷和 8,5'-环化腺苷衍生物 (Sugawara、Otter 和 Ueda,1988)。
光氧化:Sako 等人(1993)发现用嘧啶四酮 N-氧化物光氧化 2′,3′-O-异丙基化腺苷会生成腺苷基阳离子自由基,突出了其在氧化研究中的潜在用途 (Sako 等人,1993)。
核苷的合成:Ikehara 和 Tada(1967)讨论了从腺苷合成 2'-脱氧-和 3'-脱氧腺苷(虫草素),提供了对核苷及其在医学中应用的合成的见解 (Ikehara 和 Tada,1967)。
氧化环化:Kitade 等人(1992)探索了用四醋酸铅将 2′,3′-O-异丙基化腺苷氧化环化为 5′-O,8-环化腺苷,揭示了一种腺苷化学修饰的新方法 (Kitade 等人,1992)。
构象性质:Fujii、Fujiwara 和 Tomita(1976)研究了 8-溴-2',3'-O-异丙基化腺苷的结构性质,显示了不同的构象性质和相邻碱基之间的相互作用 (Fujii、Fujiwara 和 Tomita,1976)。
细胞吸收和脱氨:Golovatskiĭ、Petlichnaia 和 Lashkaĭ(1989)发现 Zajdel 肝癌细胞大量吸收和脱氨 2',3'-O-异丙基化腺苷,导致细胞死亡和凋亡 (Golovatskiĭ、Petlichnaia 和 Lashkaĭ,1989)。
生化研究中的辅因子模拟物:Comstock 和 Rajski(2004)开发了叠氮 6,一种新型辅因子模拟物,可用于探测 DNA 和蛋白质甲基化模式 (Comstock 和 Rajski,2004)。
酶促脱氨研究:Ciuffreda、Alessandrini、Pavlovic 和 Santaniello(2007)研究了腺苷脱氨酶(ADA)和腺苷酸脱氨酶(AMPDA)对 2′,3′-O-异丙基化腺苷-5'-羧酸的脱氨速率,重点关注底物电离的影响 (Ciuffreda、Alessandrini、Pavlovic 和 Santaniello,2007)。
立体化学表征:Ivanova 和 Spiteller(2011)强调了对 2',3'-O-异丙基化腺苷等天然产物的立体化学实验和理论表征的重要性,有助于阐明未知提取物 (Ivanova 和 Spiteller,2011)。
蛋氨酰-tRNA 合成酶的抑制:Lee 等人(1999)研究了蛋氨酰腺苷酸类似物作为蛋氨酰-tRNA 合成酶的抑制剂,揭示了它们在各种微生物中的有效性 (Lee 等人,1999)。
属性
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCLUOXEZAHUNS-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-Isopropylideneadenosine | |
CAS RN |
362-75-4 | |
| Record name | 2′,3′-O-Isopropylideneadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-isopropylideneadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
